

Clidanac: A Technical Overview of its Chemical Structure and Physicochemical and Pharmacological Properties

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Compound of Interest

Compound Name: *Clidanac*

Cat. No.: *B1669174*

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Abstract

Clidanac is a nonsteroidal anti-inflammatory drug (NSAID) with a unique molecular structure and a mechanism of action that distinguishes it from many other compounds in its class. This technical guide provides a comprehensive overview of the chemical and physical properties of **Clidanac**, its pharmacological effects, and relevant experimental methodologies. While **Clidanac** is classified as an NSAID, its primary mechanism of action appears to be the uncoupling of oxidative phosphorylation in mitochondria. This document summarizes the available quantitative data, outlines experimental protocols for assessing its activity, and provides visualizations to illustrate key concepts.

Chemical Structure and Identification

Clidanac, with the IUPAC name 6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid, is a chiral molecule that exists as a racemic mixture of (R)- and (S)-enantiomers.^[1] Its core structure consists of a chlorinated indane ring system substituted with a cyclohexyl group and a carboxylic acid moiety.

Table 1: Chemical Identification of **Clidanac**

Identifier	Value
IUPAC Name	6-chloro-5-cyclohexyl-2,3-dihydro-1H-indene-1-carboxylic acid
Molecular Formula	C ₁₆ H ₁₉ ClO ₂ [2]
Molecular Weight	278.77 g/mol [2]
Canonical SMILES	<chem>C1CCC(CC1)c2cc3CCC(c3cc2Cl)C(=O)O</chem> [2]
InChI Key	OIRAEJWYWSAQNG-UHFFFAOYSA-N [2]
CAS Number	34148-01-1

Physicochemical Properties

The physicochemical properties of **Clidanac** are essential for understanding its formulation, absorption, and distribution characteristics.

Table 2: Physicochemical Properties of **Clidanac**

Property	Value	Reference
Melting Point	150.5-152.5 °C	
Boiling Point (predicted)	424.4 °C	
Density (predicted)	1.244 g/cm ³	
LogP (predicted)	4.50	

Pharmacological Properties

Clidanac is classified as a nonsteroidal anti-inflammatory drug (NSAID). While most NSAIDs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, **Clidanac** has been shown to possess a distinct mechanism of action.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary established mechanism of action for **Clidanac** is the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the formation of ATP, the main energy currency of the cell, without inhibiting the electron transport chain. Notably, this uncoupling activity has been observed to be independent of the stereochemistry of the molecule, with both enantiomers exhibiting similar potency. The dechlorinated derivative of **Clidanac** is significantly less effective, highlighting the importance of the chlorine atom for this activity.

Anti-inflammatory and Analgesic Effects

As an NSAID, **Clidanac** is expected to exhibit anti-inflammatory and analgesic properties. However, specific quantitative data on its inhibitory activity against COX-1 and COX-2 enzymes (e.g., IC_{50} values) are not readily available in the public domain. The anti-inflammatory effects of **Clidanac** are likely a consequence of its ability to uncouple oxidative phosphorylation, which can lead to a reduction in cellular ATP levels and modulate inflammatory signaling pathways through mechanisms that are not fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **Clidanac**'s properties. Given the limited specific protocols for **Clidanac** in the literature, the following are representative methods for assessing its known and potential activities.

Measurement of Mitochondrial Respiration and Oxidative Phosphorylation

This protocol is designed to assess the effect of **Clidanac** on mitochondrial function, specifically its uncoupling activity.

Materials:

- Isolated mitochondria (e.g., from rat liver)
- Respiration buffer (e.g., containing KCl, KH_2PO_4 , $MgCl_2$, HEPES, and EGTA)

- Respiratory substrates (e.g., glutamate, malate, succinate)
- ADP (adenosine diphosphate)
- **Clidanac** solution (dissolved in a suitable solvent, e.g., DMSO)
- Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

- Calibrate the oxygen electrode system according to the manufacturer's instructions.
- Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30 °C).
- Add the isolated mitochondria to the chamber and record the basal respiration rate (State 2).
- Add the respiratory substrates (e.g., glutamate and malate for Complex I-linked respiration) and allow the respiration rate to stabilize.
- Initiate ATP synthesis by adding a known amount of ADP and measure the active respiration rate (State 3).
- Once the added ADP is phosphorylated to ATP, the respiration rate will decrease to the resting rate (State 4).
- Add a vehicle control (e.g., DMSO) and monitor the respiration rate.
- In a separate experiment, add varying concentrations of **Clidanac** to the chamber after the addition of substrates and before the addition of ADP to determine its effect on the basal respiration rate.
- To assess uncoupling, add **Clidanac** after State 4 respiration is achieved and observe the increase in oxygen consumption.
- Calculate the Respiratory Control Ratio ($\text{RCR} = \text{State 3 rate} / \text{State 4 rate}$) as an indicator of mitochondrial coupling. A decrease in RCR in the presence of **Clidanac** indicates uncoupling activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the anti-inflammatory effects of a compound in vivo.

Materials:

- Rodents (e.g., Wistar rats or Swiss albino mice)
- Carrageenan solution (1% w/v in sterile saline)
- **Clidanac** suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
- Positive control (e.g., Indomethacin)
- Pletysmometer or digital calipers

Procedure:

- Acclimatize the animals to the experimental conditions.
- Fast the animals overnight with free access to water.
- Group the animals and administer **Clidanac**, vehicle, or the positive control orally or intraperitoneally.
- After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measure the paw volume or thickness at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
- Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

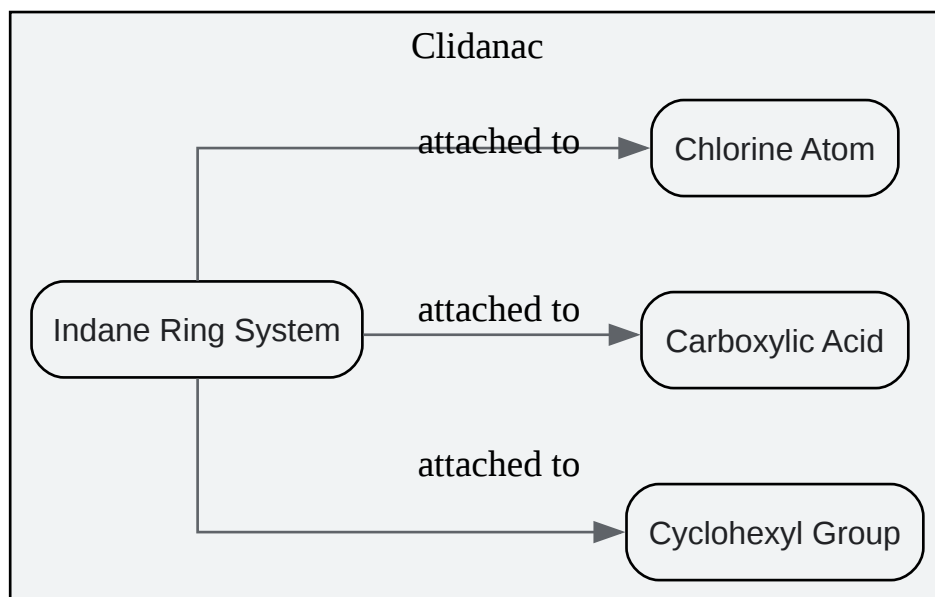
- Purified COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Reaction buffer (e.g., Tris-HCl)
- Cofactors (e.g., hematin, glutathione)
- **Clidanac** solution (at various concentrations)
- Detection system (e.g., ELISA kit for prostaglandin E₂, or an oxygen consumption-based assay)

Procedure:

- Pre-incubate the COX-1 or COX-2 enzyme with either the vehicle or varying concentrations of **Clidanac** for a specified time at a controlled temperature.
- Initiate the enzymatic reaction by adding arachidonic acid.
- Allow the reaction to proceed for a defined period.
- Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
- Quantify the amount of prostaglandin produced using a suitable detection method.
- Calculate the percentage of inhibition for each concentration of **Clidanac** compared to the vehicle control.
- Determine the IC₅₀ value (the concentration of **Clidanac** that causes 50% inhibition of the enzyme activity).

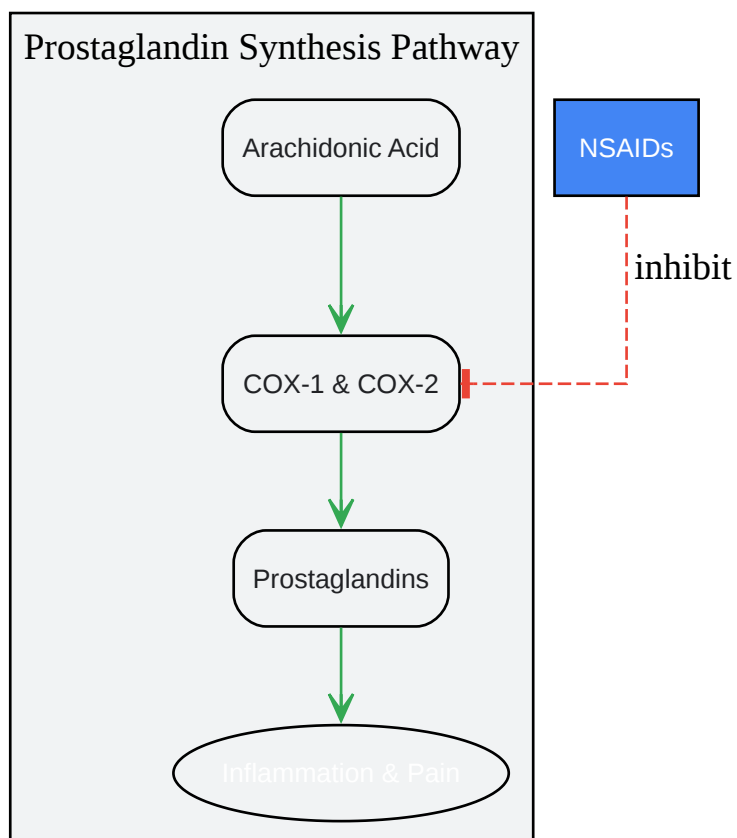
Visualizations

The following diagrams illustrate key concepts related to **Clidanac**.



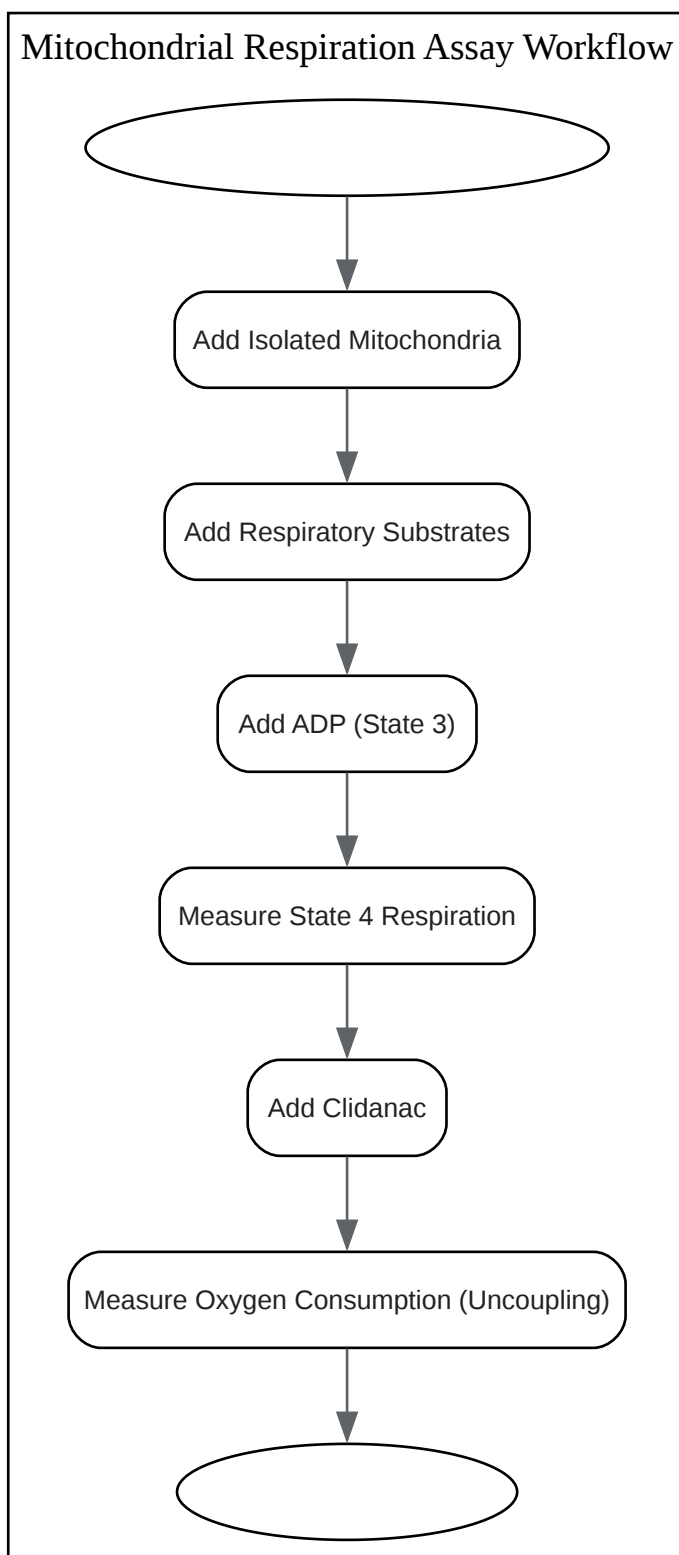
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Caption: Chemical structure components of **Clidanac**.



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Caption: General mechanism of action for NSAIDs.



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Caption: Workflow for mitochondrial respiration assay.

Conclusion

Clidanac is a nonsteroidal anti-inflammatory agent with a well-defined chemical structure and a distinct primary mechanism of action involving the uncoupling of mitochondrial oxidative phosphorylation. While its anti-inflammatory and analgesic properties are recognized, there is a notable lack of specific quantitative data, such as COX inhibition IC₅₀ values, in publicly accessible literature. The provided experimental protocols offer a framework for the further investigation and characterization of **Clidanac**'s biological activities. Future research should focus on elucidating the downstream signaling consequences of mitochondrial uncoupling by **Clidanac** and on generating more comprehensive pharmacological data to fully understand its therapeutic potential and safety profile.

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